

Discovery and history of penicillin by Alexander Fleming.

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An In-depth Technical Guide to the Discovery of Penicillin by Alexander Fleming

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of penicillin by Alexander Fleming in 1928 at St. Mary's Hospital, London, is a landmark event in the history of medicine, heralding the dawn of the antibiotic era.^[1] Prior to this serendipitous observation, bacterial infections were a leading cause of mortality, with no effective systemic treatments available.^[1] This guide provides a detailed technical account of Fleming's initial discovery and foundational experiments, as well as the pivotal subsequent work by the Oxford University team led by Howard Florey and Ernst Chain, which transformed penicillin from a laboratory curiosity into a life-saving therapeutic agent. The focus is on the experimental methodologies, quantitative data, and the logical progression of the research that laid the groundwork for modern antibiotic development.

Fleming's Initial Discovery and Investigations (1928-1929)

The discovery of penicillin stemmed from a chance observation in September 1928. Upon returning from a holiday, Fleming noticed that a Petri dish containing a culture of *Staphylococcus* had been contaminated by a mold, later identified as a strain of *Penicillium notatum* (now known as *Penicillium rubens*).^{[2][3]} He observed a distinct zone of inhibition—a

clear area where the staphylococcal colonies failed to grow—surrounding the mold colony.[1][4] This suggested that the mold was producing a diffusible substance with antibacterial properties. Fleming named this substance "penicillin."[2]

Experimental Protocols: Fleming's Foundational Work

Fleming conducted a series of systematic experiments to characterize the properties of his "mould juice."[1] His methodologies, rudimentary by modern standards, were foundational in establishing the potential of penicillin.

- **Inoculation:** A culture of the *Penicillium* mold was grown on a suitable nutrient broth in a flask.[2]
- **Incubation:** The culture was incubated at room temperature (approximately 20°C), which was found to be the optimal temperature for mold growth and production of the antibacterial substance.[2][5]
- **Maturation:** The antibacterial power of the broth was tested at intervals. It was observed that the inhibitory power reached its maximum after approximately seven days of incubation.[2][5]
- **Filtration:** After sufficient incubation, the mold felt was removed, and the broth was passed through a Seitz filter to yield a sterile, cell-free filtrate containing crude penicillin.[5] This filtrate was what Fleming referred to as "penicillin" for his subsequent experiments.

To determine the spectrum of activity of penicillin, Fleming devised a simple yet effective diffusion assay.[5][6]

- **Plate Preparation:** A shallow trench or "ditch" was cut across the surface of an agar plate.
- **Filling the Ditch:** The ditch was filled with a mixture of agar and the penicillin-containing broth filtrate.
- **Streaking Bacteria:** Once the agar in the ditch solidified, various bacterial species were streaked as lines at right angles to the ditch.[5]
- **Incubation and Observation:** The plate was incubated, and the growth of the bacterial streaks was observed. Inhibition of growth near the ditch indicated sensitivity to penicillin.[6]

To quantify the inhibitory power of the penicillin filtrate, Fleming employed a serial dilution method in liquid broth.^[5]

- **Preparation of Dilutions:** A series of dilutions of the penicillin broth filtrate were made in fresh nutrient broth.
- **Inoculation:** Each tube, including a control tube with no penicillin, was inoculated with a standard volume of a *Staphylococcus* suspension.
- **Incubation:** The tubes were incubated under conditions suitable for bacterial growth.
- **Assessment:** The inhibitory effect was determined by observing the opacity (cloudiness) of the broth. A lack of turbidity compared to the control indicated inhibition of bacterial growth.^[5]

Data Presentation: Fleming's Quantitative Findings

Fleming's 1929 publication in the *British Journal of Experimental Pathology* includes quantitative data on the stability and inhibitory properties of penicillin.

Table 1: Stability of Penicillin Broth Filtrate at Room Temperature^[2]

Days after Filtration	Titer of Penicillin (Highest dilution inhibiting <i>Staphylococcus</i>)
0	1/800
4	1/400
7	1/200
11	1/80
14	< 1/20

This table demonstrates the inherent instability of the crude penicillin filtrate at room temperature, a major challenge for early researchers.

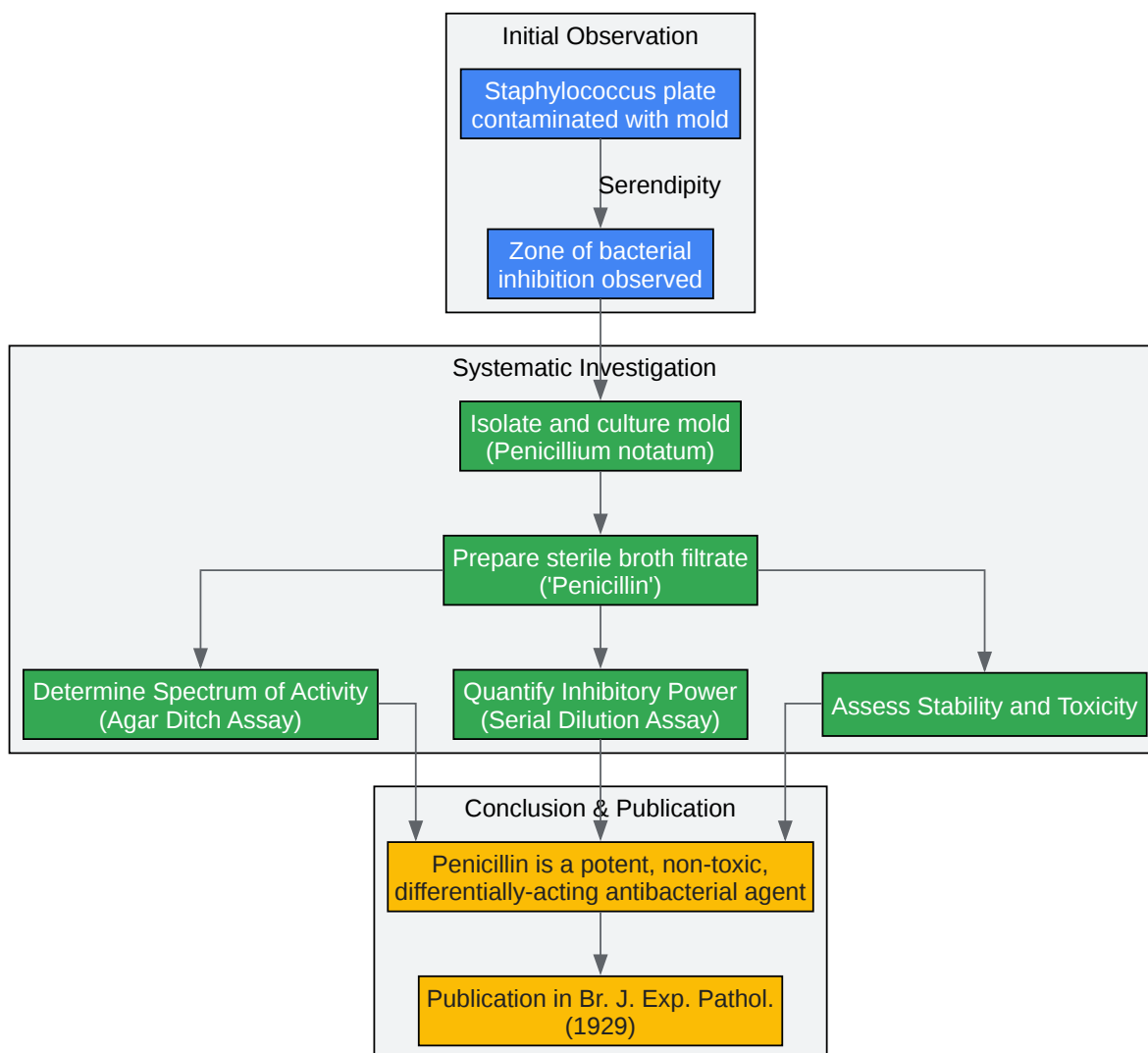
Table 2: Spectrum of Activity of Penicillin against Various Microbes^[5]

Microbe	Sensitivity to Penicillin
Staphylococcus	Sensitive
Streptococcus pyogenes	Sensitive
Pneumococcus	Sensitive
Gonococcus	Sensitive
Meningococcus	Sensitive
Diphtheria bacillus (C. diphtheriae)	Sensitive
B. anthracis	Sensitive
B. coli (E. coli)	Insensitive
B. typhosus (S. Typhi)	Insensitive
B. influenzae (H. influenzae)	Insensitive
Enterococcus	Insensitive

This table summarizes Fleming's findings on the differential activity of penicillin, noting its effectiveness primarily against Gram-positive bacteria.

Visualization of Fleming's Experimental Workflow

The logical flow of Fleming's initial investigation can be visualized as follows.



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Caption: Logical workflow of Alexander Fleming's discovery and initial investigation of penicillin.

The Oxford Team's Breakthroughs (1939-1941)

Despite Fleming's publication, penicillin remained a laboratory curiosity for over a decade due to its instability and the difficulty of producing it in therapeutic quantities.^[1] In 1939, a team at the Sir William Dunn School of Pathology, University of Oxford, led by Howard Florey and including Ernst Chain and Norman Heatley, began a systematic effort to purify penicillin and evaluate its chemotherapeutic potential.^[7]

Experimental Protocols: Purification and In Vivo Testing

The Oxford team's major contributions were the development of a scalable purification method and the definitive demonstration of penicillin's efficacy in vivo.

Norman Heatley devised a counter-current extraction method to isolate and concentrate penicillin from the crude filtrate, exploiting its differential solubility in organic solvents at different pH levels.

- **Acidification:** The penicillin-containing broth is cooled and acidified to a pH of ~2.0. At this pH, penicillin is more soluble in an organic solvent than in the aqueous phase.
- **Solvent Extraction 1:** The acidified broth is mixed with amyl acetate. The penicillin moves into the amyl acetate layer.
- **Phase Separation:** The aqueous phase is discarded.
- **Back Extraction:** The amyl acetate is mixed with a phosphate buffer solution, and the pH is raised. This makes the penicillin salt more soluble in the aqueous buffer, causing it to move from the solvent back into the water phase.
- **Concentration:** This process of transferring the penicillin between solvents at different pH levels not only purified it from many contaminants but also allowed for its concentration into a much smaller volume, resulting in a stable, soluble brown powder after freeze-drying.^[8]

This crucial experiment provided the first definitive proof of penicillin's life-saving potential in a living organism.^{[4][7][9]}

- **Infection:** Eight mice were injected with a lethal dose of virulent *Streptococcus*.^{[7][9]}

- Group Allocation: The mice were divided into a treatment group (4 mice) and a control group (4 mice).[\[7\]](#)[\[9\]](#)
- Treatment: The four mice in the treatment group were administered injections of the purified penicillin.[\[7\]](#)[\[9\]](#) Specific dosing regimens were tested, with some mice receiving a single 10 mg dose and others receiving repeated 5 mg doses.[\[10\]](#)
- Observation: The mice were observed over the next 24 hours.
- Endpoint: The primary endpoint was survival.

Data Presentation: The Mouse Protection Test

The results of the May 1940 experiment were unambiguous and profound.

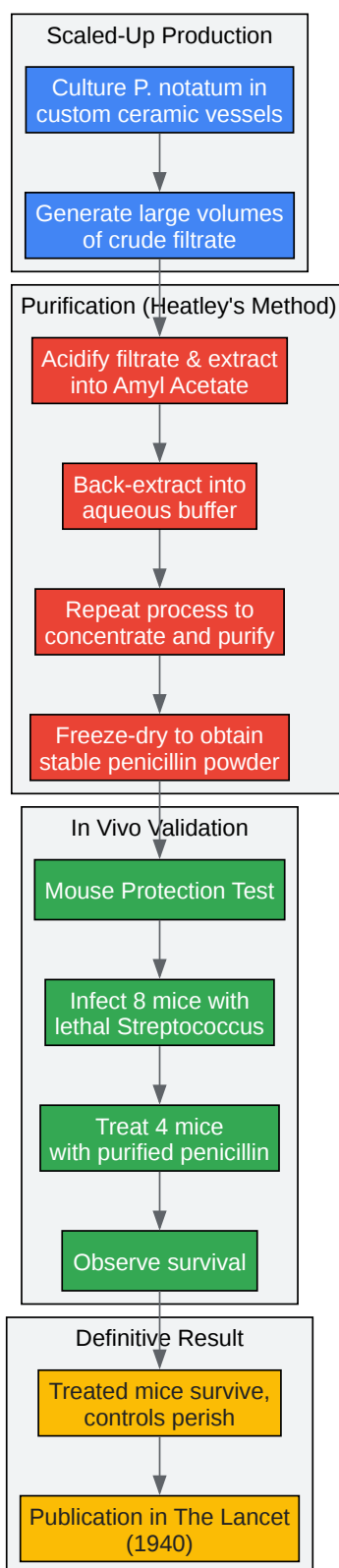
Table 3: Results of the First Mouse Protection Test with Penicillin[\[4\]](#)[\[7\]](#)[\[10\]](#)

Group	Number of Mice	Treatment	Outcome (at ~17 hours)
Control	4	None (Infection only)	4 Dead
Treatment	4	Penicillin	4 Alive

This stark result provided the pivotal evidence that penicillin was a powerful chemotherapeutic agent, spurring efforts for its mass production and clinical trials in humans.

Visualization of the Oxford Team's Workflow

The workflow of the Oxford team integrated chemical engineering with pharmacology to validate penicillin as a drug.



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Caption: Workflow of the Oxford team's purification and in vivo validation of penicillin.

Conclusion

The journey of penicillin from a chance observation on a discarded Petri dish to a globally produced therapeutic agent was driven by rigorous scientific investigation. Alexander Fleming's foundational experiments meticulously characterized the novel antibacterial substance and its spectrum of activity. The subsequent work by the Oxford team, particularly the innovative purification techniques developed by Norman Heatley and the definitive in vivo evidence from the mouse protection test, overcame critical hurdles and proved the immense clinical potential of penicillin. These pioneering efforts not only saved countless lives but also established the fundamental principles of antibiotic discovery and development that continue to guide researchers today.

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